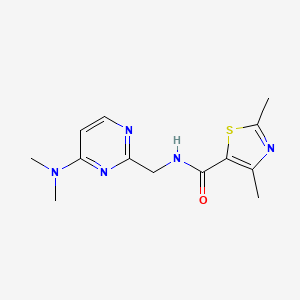![molecular formula C18H18N8OS B2770870 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034557-68-9](/img/structure/B2770870.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It belongs to a class of compounds that have shown potential as antiviral and antimicrobial agents . The compound contains a thiophene moiety, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process typically yields a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using computational methods such as the GAUSSIAN 16W program package . The structure is typically confirmed using techniques such as IR spectroscopy and NMR .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically evaluated for their inhibitory activities toward certain kinases and antiproliferative activities against various cell lines in vitro . The results are usually expressed as inhibition rates or IC50 (half-maximal inhibitory concentration) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized using techniques such as IR spectroscopy and NMR . For example, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis of compounds incorporating elements such as the triazolo[4,3-a]pyrazine, pyrrolidine, thiophene, and pyrazole moieties often involves complex synthetic pathways that contribute to the advancement of chemical synthesis techniques. For instance, compounds with thiophene-based heterocycles have been synthesized to evaluate their antimicrobial potential, showcasing innovative approaches to constructing complex molecules with potential bioactivity (Mabkhot et al., 2016). Similarly, the exploration of sulfonamide thiazole derivatives as insecticidal agents demonstrates the synthesis of novel biologically active heterocyclic compounds, indicating the broad utility of these methodologies in creating substances with specific biological activities (Soliman et al., 2020).
Biological Activities
The incorporation of triazolo and pyrazine components into a compound's structure can significantly influence its biological properties. Research has demonstrated that various heterocyclic compounds exhibit pronounced biological activities, including antimicrobial, antifungal, and insecticidal effects. For example, certain thiophene-incorporating heterocycles have shown potent activity against fungal infections, outperforming standard drugs in some cases (Mabkhot et al., 2016). This suggests that our compound of interest, with its complex heterocyclic structure, could potentially possess similar bioactive properties, warranting further exploration into its antimicrobial and antifungal capabilities.
Potential Therapeutic Applications
The structural complexity of "N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" suggests potential applications in drug discovery and medicinal chemistry. Heterocyclic compounds, particularly those with triazolo, pyrazine, and thiophene moieties, have been explored for their pharmacological activities. For instance, cardiovascular agents incorporating triazolo[1,5-a]pyrimidines have been identified, highlighting the potential for compounds with similar structures to exhibit significant therapeutic benefits (Sato et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-24-14(9-13(23-24)15-3-2-8-28-15)18(27)21-12-4-6-25(10-12)16-17-22-20-11-26(17)7-5-19-16/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCAYWXOMJTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)
![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)


![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)

![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)